3,4,4-trimethyl-1-[3-(methylsulfonyl)propanoyl]pyrrolidin-3-ol
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Description
3,4,4-trimethyl-1-[3-(methylsulfonyl)propanoyl]pyrrolidin-3-ol is a useful research compound. Its molecular formula is C11H21NO4S and its molecular weight is 263.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 263.11912932 g/mol and the complexity rating of the compound is 410. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthetic Chemistry
Research in synthetic chemistry has explored the synthesis and properties of pyrrolidine derivatives, focusing on their applications in catalysis and the development of novel compounds. For instance, the synthesis of 4-(trifluoromethyl)pyrrolidines with various substituents, including sulfonyl groups, showcases the versatility of these compounds in synthetic chemistry (Markitanov et al., 2016). Furthermore, pyrrolidine-based catalysts have been demonstrated to facilitate efficient stereoselective Michael addition reactions, highlighting their potential in asymmetric synthesis (Singh et al., 2013).
Material Science
In material science, pyrrolidine derivatives have been utilized in the synthesis of novel materials with unique properties. For example, poly(amides) incorporating hydantoin derivatives and pyrrolidine-based monomers have been developed, showing promising properties for high-performance materials (Faghihi et al., 2011). Additionally, pyrrolidine compounds have been employed in the synthesis of polymeric ionic liquids, demonstrating potential applications in electrochemical devices due to their unique ionic conductivity and stability (Shaplov et al., 2012).
Properties
IUPAC Name |
1-(3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl)-3-methylsulfonylpropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4S/c1-10(2)7-12(8-11(10,3)14)9(13)5-6-17(4,15)16/h14H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGLDSWUTKTLIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1(C)O)C(=O)CCS(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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